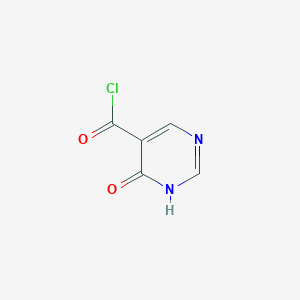

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride

Description

Properties

CAS No. |

59793-47-4 |

|---|---|

Molecular Formula |

C5H3ClN2O2 |

Molecular Weight |

158.54 g/mol |

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonyl chloride |

InChI |

InChI=1S/C5H3ClN2O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H,7,8,10) |

InChI Key |

BCGVVCKTJPNYCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=N1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride can be synthesized through various methods. One common approach involves the metal carbonyl mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles. This method uses ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates, which are irradiated with a 365 nm LED in the presence of Fe(CO)5 in wet solvents at room temperature for 2 hours, followed by heating at 80°C for 2 hours . This procedure yields ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- 6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride serves as a precursor for synthesizing a range of bioactive molecules. Its derivatives have been investigated for their potential as xanthine oxidase inhibitors, which are crucial for treating hyperuricemia and related disorders .

- A study reported the synthesis of novel 2-substituted 6-oxo-1,6-dihydropyrimidine derivatives that exhibited significant xanthine oxidase inhibitory activity . These compounds were evaluated using quantitative structure–activity relationship (QSAR) modeling, highlighting the importance of structural modifications in enhancing pharmacological efficacy.

-

Anticancer Activity :

- Research has indicated that derivatives of 6-oxo-1,6-dihydropyrimidine compounds possess anticancer properties. For instance, certain synthesized derivatives demonstrated potent activity against various cancer cell lines .

- A specific case study involved the synthesis of pyrimidine-based compounds that showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition :

Agrochemical Applications

The versatility of this compound extends to agrochemical formulations. Its derivatives have been studied for potential use as herbicides and fungicides due to their biological activity against various plant pathogens.

Case Studies

-

Xanthine Oxidase Inhibitors :

- A series of studies focused on the design and synthesis of xanthine oxidase inhibitors based on 6-Oxo-1,6-dihydropyrimidine derivatives demonstrated significant biological activity. The pharmacological evaluation included in vitro assays to assess enzyme inhibition and subsequent effects on uric acid levels in biological models .

- Anticancer Evaluation :

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . The compound binds to the active site of the enzyme, preventing the conversion of hypoxanthine to uric acid, thereby reducing uric acid levels in the body.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Reactivity :

- The carbonyl chloride group in the target compound enables rapid nucleophilic substitution, making it superior for synthesizing amides or esters compared to nitrile (-CN) or carboxamide (-CONHR) derivatives .

- Thiol (-SH) and thioether (-SR) substituents (e.g., in corrosion inhibitors) enhance metal surface adsorption, critical for anticorrosion applications .

Substituent Effects :

- Electron-withdrawing groups (e.g., -CN, -COCl) increase electrophilicity at position 5, facilitating further functionalization.

- Bulkier groups (e.g., benzylthio, dichlorobenzyl) reduce solubility but improve stability in hydrophobic environments .

Applications :

- Carbonyl chloride : Primarily used as a reactive intermediate in drug discovery.

- Carbonitriles : Serve as precursors for heterocyclic scaffolds in combinatorial chemistry .

- Mercapto derivatives : Effective copper corrosion inhibitors in chloride media due to strong thiol-metal coordination .

- Pyridine carboxamides : Structural analogs (e.g., ) may exhibit biological activity, though their pyridine core differs from pyrimidine-based compounds .

Biological Activity

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a compound belonging to the dihydropyrimidine class, characterized by its unique structural features that include a carbonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The following sections will explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular structure of this compound is defined by a six-membered ring containing nitrogen atoms and a carbonyl chloride group. This structural configuration enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of DNA synthesis and cell cycle arrest. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression through G1 or S phase arrest .

Case Study:

A study evaluating various pyrimidine derivatives found that certain structural modifications significantly enhanced their antiproliferative effects against cancer cell lines. For example, compounds with chloroalkyl substituents demonstrated increased DNA alkylation and subsequent cytotoxicity .

Enzyme Inhibition

The biological activity of this compound also includes enzyme inhibition. Compounds similar to this one have been identified as xanthine oxidase inhibitors, which are beneficial in treating hyperuricemia and gout-related disorders. This inhibition is crucial for reducing uric acid levels in patients.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Xanthine oxidase inhibition | Potential treatment for hyperuricemia |

| 2-Methyl-6-oxo-1,6-dihydropyrimidine | Xanthine oxidase inhibition | Reduces uric acid levels |

| Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine | Antimicrobial properties | Broad-spectrum antimicrobial activity |

Antioxidant Activity

Pyrimidine derivatives are recognized for their antioxidant properties. Studies have shown that these compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress . The DPPH assay results indicate that certain derivatives exhibit potent antioxidant activity comparable to established antioxidants like ascorbic acid.

Table: Antioxidant Activity of Pyrimidine Derivatives

| Compound | IC50 (mg/mL) | Activity Level |

|---|---|---|

| A6 | 0.83 ± 0.125 | Excellent |

| A7 | 1.18 ± 0.06 | Good |

| Ascorbic Acid | 1.79 ± 0.045 | Reference |

Future Directions in Research

Despite the promising biological activities exhibited by this compound and its derivatives, further research is necessary to fully elucidate their pharmacological profiles. Future studies should focus on:

- Mechanistic Studies: Understanding the detailed mechanisms by which these compounds exert their biological effects.

- In Vivo Studies: Conducting animal studies to evaluate the therapeutic efficacy and safety profiles of these compounds.

- Structural Modifications: Exploring how different substitutions on the pyrimidine ring can enhance or alter biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.